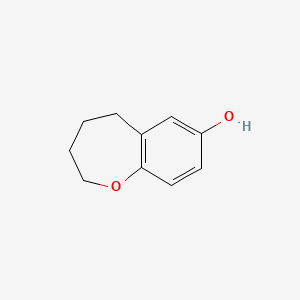

2,3,4,5-Tetrahydro-1-benzoxepin-7-OL

Vue d'ensemble

Description

“2,3,4,5-Tetrahydro-1-benzoxepin-7-OL” is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.2 . It is a powder in its physical form .

Molecular Structure Analysis

The InChI code for “2,3,4,5-Tetrahydro-1-benzoxepin-7-OL” is 1S/C10H12O2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2/t9-/m0/s1 .Physical And Chemical Properties Analysis

The compound is a powder in its physical form . It has a molecular weight of 164.2 .Applications De Recherche Scientifique

Anxiolytic and Analgesic Agents

- Summary of Application: 2,3,4,5-tetrahydro [1,3]diazepino [1,2- a ]benzimidazole derivatives have been synthesized and evaluated for their potential as anxiolytic and analgesic agents .

- Methods of Application: The compounds were obtained by alkylation mainly in the 1 H -tautomeric form of 2,3,4,5-tetrahydro [1,3]diazepino [1,2- a ]benzimidazole or its 8,9-dimethyl-substituted analog .

- Results: Compounds 2d and 3b were found to have prominent analgesic and anxiolytic potentials, respectively .

Anticancer Activity

- Summary of Application: Various benzoxazepine derivatives have been synthesized and evaluated for their anticancer properties in breast cancer cells .

- Methods of Application: The compounds were synthesized and characterized using IR, NMR, GC–MS, and microanalysis .

- Results: Compounds RS03 and RS12 displayed potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells .

Antiimplantation Agents

- Summary of Application: 5- Substituted 2,3,4,5- Tetrahydro- 1-benzoxepine derivatives have been synthesized as novel antiimplantation agents .

- Methods of Application: The compounds were synthesized and evaluated for their anti-implantation activity in mature female Sprague-Dawley rats .

- Results: The results of this study are not specified in the source .

Sedative–Hypnotic Effect

- Summary of Application: A series of novel benzoxepin-derived compounds were synthesized and evaluated for their sedative–hypnotic effect using Phenobarbital-induced sleep test in mice .

- Methods of Application: The compounds were synthesized and the most active one had the Phenobarbital moiety incorporated into the benzoxepin nucleus .

- Results: The experimental studies for the in vivo sedative–hypnotic effect of the compounds were consistent with the molecular modeling .

Anticonvulsant Activity

- Summary of Application: 2,3,4,5-tetrahydro-7-heptyloxy-1H-2-benzazepin-1-one 4e, revealed as the best anticonvulsant activity, exhibited median effective dose (ED50) of 39.4 mg/kg, and median toxicity dose (TD50) of 392.9 mg/kg, resulting in a protective index (PI) of 10.0, which is a little higher than the PI of the marked antiepileptic drug carbamazepine (PI=6.4) .

- Methods of Application: The Maximum Electroshock Seizure (MES) method was used for screening antiepileptic drugs .

- Results: The compound showed promising anticonvulsant activity .

Anti-Fertility Agents

- Summary of Application: 5- Substituted 2,3,4,5- Tetrahydro- 1-benzoxepine derivatives have been synthesized as novel anti-fertility agents .

- Methods of Application: The synthesized compounds were evaluated for their anti-implantation activity in mature female Sprague-Dawley rats .

- Results: The most active compounds in this series, 10d and 11d, are 67% active in preventing implantation in rats at a 10 mg/kg dose .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

2,3,4,5-tetrahydro-1-benzoxepin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7,11H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWGVDWUQJTHLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC2=C(C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696310 | |

| Record name | 2,3,4,5-Tetrahydro-1-benzoxepin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydro-1-benzoxepin-7-OL | |

CAS RN |

32337-93-2 | |

| Record name | 2,3,4,5-Tetrahydro-1-benzoxepin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

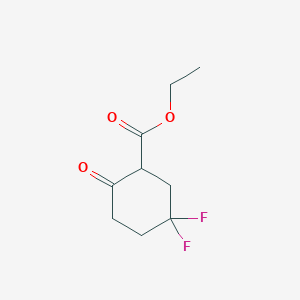

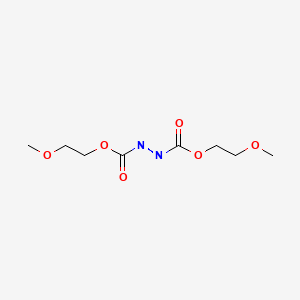

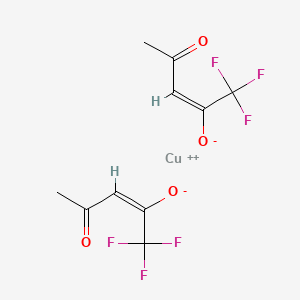

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

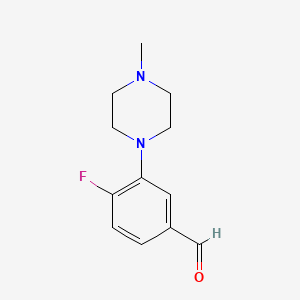

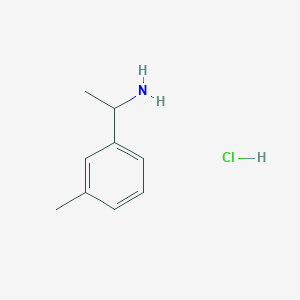

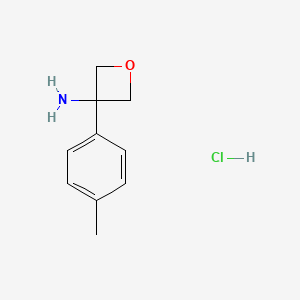

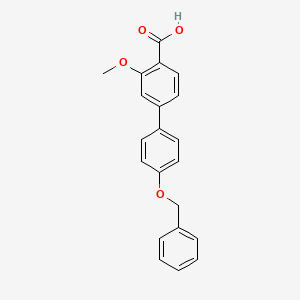

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(pyridin-4-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440684.png)

![2-Formylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1440690.png)